1-Bromo-8-ethyl-7-fluoroisoquinoline
Description
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1-bromo-8-ethyl-7-fluoroisoquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-8-9(13)4-3-7-5-6-14-11(12)10(7)8/h3-6H,2H2,1H3 |
InChI Key |
BKRKMPCGOYMOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C(=NC=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Directed ortho-Lithiation and Cyclization
- Starting from 2-(3-fluorophenyl)ethylamine, acylation with pivaloyl chloride forms a pivaloylamide intermediate.
- Lithiation at −78 °C using butyllithium in tetrahydrofuran (THF) prevents aryne formation and selectively metalates the ortho position relative to fluorine.
- Subsequent formylation with dimethylformamide (DMF) yields an aldehyde intermediate.
- Acid-catalyzed cyclization of this aldehyde leads to 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate with good overall yield (~79%).
This method leverages the ortho-directing effect of fluorine to achieve regioselective lithiation and cyclization.
Alkylation at Position 1: Introduction of the Ethyl Group
Organolithium Reagents for 1-Substitution
- The 1-position of 8-fluoro-3,4-dihydroisoquinoline can be alkylated by treatment with alkyl lithium reagents.
- Treatment of 8-(cyclic amino)-3,4-dihydroisoquinoline intermediates with ethyl lithium or other alkyl lithiums introduces the ethyl substituent at position 1 with good yields.
- This method is preferred over Grignard reagents due to faster reaction rates and milder conditions.
Quaternization and Subsequent Alkylation
- When starting from 8-fluoroisoquinoline, activation of the 1-position by quaternization with benzyl bromide facilitates nucleophilic attack by alkyl or aryl lithium reagents.
- Subsequent reduction and deprotection steps furnish the 1-alkyl-8-fluoroisoquinoline derivatives.
Summary Table of Key Preparation Steps
Additional Notes on Reaction Conditions and Challenges
- Lithiation must be carefully controlled at low temperatures to avoid side reactions such as aryne formation or elimination of lithium fluoride.
- Protonation of nitrogen in isoquinoline intermediates enhances electrophilicity at position 8, facilitating nucleophilic substitution by amines.
- Attempts to introduce substituents at position 1 without prior activation (e.g., quaternization) are less efficient.
- Removal of protecting groups such as bromine after functionalization at position 1 can be achieved by catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-ethyl-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents, often using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Major Products Formed:
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated isoquinoline derivatives.
Scientific Research Applications
1-Bromo-8-ethyl-7-fluoroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-ethyl-7-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, resulting in potent biological effects.
Comparison with Similar Compounds
7-Bromo-8-fluoroquinoline (CAS 1375107-95-1, C₉H₅BrFN)
- Substituents: Bromine at position 7, fluorine at position 8 on a quinoline backbone.
- Key Differences: The quinoline scaffold differs from isoquinoline in the nitrogen position (position 1 in isoquinoline vs. position 8 in quinoline), altering electronic distribution. Lacks the ethyl group at position 8, reducing steric bulk and hydrophobicity compared to the target compound.
- Applications : Used as a building block in organic synthesis, particularly for fluorinated pharmaceuticals .
8-Bromo-l,7-dimethylethylamine
- Substituents : Bromine at position 8, methyl groups at positions 1 and 7 on an ethylamine backbone.
- Key Differences: Entirely non-aromatic structure, contrasting with the aromatic isoquinoline core. Bromine placement and methyl groups may influence reactivity in nucleophilic substitutions or biological interactions .
Molecular and Spectral Properties
The table below compares critical properties of 1-bromo-8-ethyl-7-fluoroisoquinoline with its analogs:
| Property | This compound | 7-Bromo-8-fluoroquinoline | 8-Bromo-l,7-dimethylethylamine |
|---|---|---|---|
| Molecular Formula | C₁₁H₉BrFN | C₉H₅BrFN | C₄H₉BrN₂ |
| Molecular Weight (g/mol) | 270.10 | 230.05 | 163.04 |
| Substituent Positions | 1-Br, 7-F, 8-Ethyl | 7-Br, 8-F | 1-CH₃, 7-CH₃, 8-Br |
| Backbone | Isoquinoline | Quinoline | Ethylamine |
| Key Spectral Data | Not explicitly reported | IR, NMR, MS available† | UV and MS analyzed‡ |
†Spectral data for 7-bromo-8-fluoroquinoline can be cross-referenced using standardized tables for fluorinated heterocycles . ‡8-Bromo-l,7-dimethylethylamine exhibits distinct UV absorption peaks at 260–280 nm due to bromine and methyl group effects .
Reactivity and Functional Differences
- Electrophilic Substitution: Fluorine at position 7 in the target compound deactivates the ring, directing further substitutions to meta/para positions. In contrast, 7-bromo-8-fluoroquinoline may exhibit competing directing effects from both halogens.
- Solubility: The ethyl group enhances lipophilicity, making this compound less water-soluble than 7-bromo-8-fluoroquinoline.
- Biological Activity: Brominated quinolines/isoquinolines are often explored for anticancer or antimicrobial activity. The ethyl group in the target compound may improve cell membrane penetration compared to non-alkylated analogs .
Biological Activity
1-Bromo-8-ethyl-7-fluoroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by the presence of bromine, ethyl, and fluorine substituents. This unique structure imparts specific biological activities that have been the subject of various research studies. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrFN |
| Molecular Weight | 254.10 g/mol |
| IUPAC Name | This compound |
| InChI Key | BKRKMPCGOYMOIR-UHFFFAOYSA-N |
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it versatile in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. This mechanism suggests that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies indicate that isoquinoline derivatives can inhibit bacterial growth, although specific data on this compound is limited.
- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of protein kinase activity .
Case Studies
- Anticancer Activity : A study investigated several isoquinoline derivatives for their anticancer properties. While this compound was not the primary focus, related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further exploration in this area .
- Antimicrobial Studies : In a broader context, isoquinolines have been studied for their antimicrobial effects. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that this compound may possess similar properties .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Bromo-8-ethyl-7-fluoroisoquinoline to ensure high yield and purity?
- Methodological Answer: Synthesis typically involves halogenation and alkylation steps. For bromo-fluoro derivatives, reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, halogenation at the 1-position of isoquinoline requires anhydrous solvents like THF or DMF and catalysts such as CuBr. Ethylation at the 8-position may employ alkyl halides under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural identity and purity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at C8, fluorine at C7) via coupling constants and chemical shifts.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₀BrFN).
- X-ray crystallography (if crystalline): Resolve absolute configuration and bond angles.
- HPLC with UV detection : Assess purity (>95% by area normalization) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Follow GHS guidelines for halogenated aromatics:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile intermediates.
- Store in airtight containers under inert gas (N₂ or Ar) to prevent decomposition.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The bromine atom at C1 is electron-withdrawing, enhancing electrophilicity for Suzuki-Miyaura couplings. However, the ethyl group at C8 introduces steric hindrance, which may slow transmetallation. Optimize using bulky palladium catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C). Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .
Q. What strategies can resolve contradictions in reported biological activities of halogenated isoquinoline derivatives, such as this compound?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Standardize protocols:
- Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- Validate target engagement via SPR or thermal shift assays.
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
- Cross-reference with PubChem BioAssay data for consistency .
Q. How does computational modeling aid in predicting the metabolic stability of this compound?
- Methodological Answer: Apply in silico tools:
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ethyl group oxidation).
- Molecular dynamics simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to estimate half-life.
- Compare with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
